molecular formula C18H20ClN2O2+ B11116227 2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-N,N,N-trimethyl-2-oxoethanaminium

2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-N,N,N-trimethyl-2-oxoethanaminium

Cat. No.: B11116227
M. Wt: 331.8 g/mol
InChI Key: BUISTPHOBZKKLE-UHFFFAOYSA-O
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Description

{[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM is a complex organic compound with a unique structure that includes a benzoyl group, a chlorophenyl group, and a trimethylazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM typically involves multiple steps, starting with the preparation of the benzoyl and chlorophenyl intermediates. These intermediates are then reacted with a carbamoylating agent to form the carbamoyl derivative. Finally, the trimethylazanium group is introduced through a quaternization reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to remove impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions

{[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides or electrophiles like alkylating agents under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

{[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2-BENZOYL-4-CHLOROPHENYL)CARBAMOYL]METHYL}TRIMETHYLAZANIUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H20ClN2O2+

Molecular Weight

331.8 g/mol

IUPAC Name

[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]-trimethylazanium

InChI

InChI=1S/C18H19ClN2O2/c1-21(2,3)12-17(22)20-16-10-9-14(19)11-15(16)18(23)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3/p+1

InChI Key

BUISTPHOBZKKLE-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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